molecular formula C15H16BrFN2 B3844835 N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

Cat. No.: B3844835
M. Wt: 323.20 g/mol
InChI Key: AYXXYHHCHNVRKR-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluorine substituent on a phenyl ring, which is attached to a pyridine ring through an ethanamine linkage. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine typically involves multi-step organic reactions. One common method involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents at the desired positions.

    Formation of Ethanamine Linkage: The bromo-fluoro phenyl compound is then reacted with a pyridine derivative to form the ethanamine linkage. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the nitrogen atom in the ethanamine linkage using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom in the ethanamine linkage.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) and solvents such as methanol (CH3OH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromo-4-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
  • N-[(3-bromo-4-methylphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
  • N-[(3-bromo-4-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

Uniqueness

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine is unique due to the presence of both bromo and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-15(17)14(16)10-12/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXYHHCHNVRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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